molecular formula C16H16O B14607735 (3S)-1,3-Diphenylbutan-2-one CAS No. 59983-38-9

(3S)-1,3-Diphenylbutan-2-one

Cat. No.: B14607735
CAS No.: 59983-38-9
M. Wt: 224.30 g/mol
InChI Key: BSMVDNFEDSMAOC-ZDUSSCGKSA-N
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Description

(3S)-1,3-Diphenylbutan-2-one is an organic compound characterized by its unique structure, which includes two phenyl groups attached to a butan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1,3-Diphenylbutan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the aldol condensation of benzaldehyde with acetone, followed by a reduction step to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high stereochemical purity. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-1,3-Diphenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where one of the phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(3S)-1,3-Diphenylbutan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3S)-1,3-Diphenylbutan-2-one exerts its effects involves interactions with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action can include inhibition of metabolic processes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1,3-Diphenylbutan-2-one: The enantiomer of (3S)-1,3-Diphenylbutan-2-one, differing only in the stereochemistry.

    1,3-Diphenylpropan-2-one: A structurally similar compound lacking the chiral center.

    Benzylacetone: Another related compound with a similar backbone but different substituents.

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

59983-38-9

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(3S)-1,3-diphenylbutan-2-one

InChI

InChI=1S/C16H16O/c1-13(15-10-6-3-7-11-15)16(17)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3/t13-/m0/s1

InChI Key

BSMVDNFEDSMAOC-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)C(=O)CC2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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